

# Application Note: Quantification of Paclobutrazol in Plant Extracts using HPLC-UV

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## Compound of Interest

Compound Name: *Paclobutrazol*

Cat. No.: *B1212918*

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## Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of **Paclobutrazol** in plant extracts. The protocol provides a straightforward sample preparation procedure and optimized chromatographic conditions for accurate and precise quantification. This method is suitable for researchers in plant science, agriculture, and environmental monitoring.

## Introduction

**Paclobutrazol** is a plant growth regulator and triazole fungicide used to inhibit gibberellin biosynthesis, resulting in reduced internodal growth and increased root development.<sup>[1]</sup> Its application in agriculture necessitates reliable analytical methods to monitor its concentration in plant tissues for efficacy studies, residue analysis, and regulatory compliance. This document presents a validated HPLC-UV method for the determination of **Paclobutrazol** in plant matrices.

## Experimental

### Materials and Reagents

- **Paclobutrazol** analytical standard (purity >95%)
- Acetonitrile (HPLC grade)

- Methanol (HPLC grade)
- Water (Milli-Q or equivalent)
- Formic acid (analytical grade)
- Anhydrous sodium sulfate
- Syringe filters (0.45 µm)

## Instrumentation

- High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
- Analytical balance
- Centrifuge
- Vortex mixer
- Homogenizer

## Chromatographic Conditions

A reversed-phase C18 column is utilized for the separation of **Paclobutrazol**. The mobile phase consists of an isocratic mixture of acetonitrile and water, providing a balance between resolution and analysis time.

Parameter	Condition
HPLC Column	C18, 250 mm x 4.6 mm, 5 µm particle size[2][3]
Mobile Phase	Acetonitrile : Water (50:50, v/v)[2]
Flow Rate	1.0 mL/min
Injection Volume	20 µL[2]
Column Temperature	30 °C
UV Detection	225 nm
Run Time	Approximately 10 minutes

## Protocols

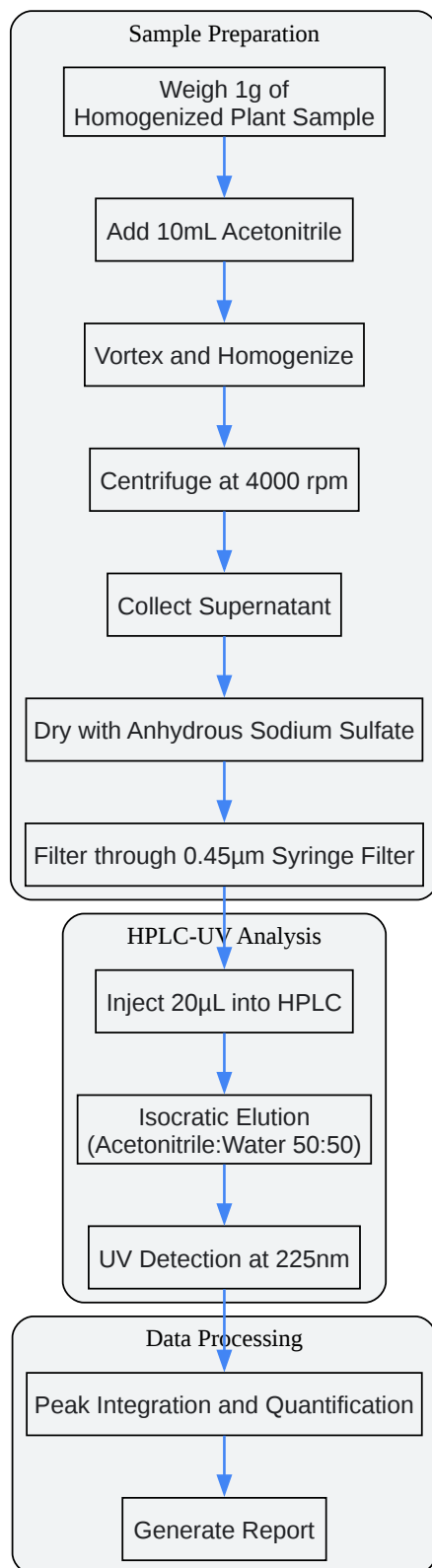
### Standard Solution Preparation

- Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of **Paclobutrazol** analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 0.01 to 2.0 µg/mL by diluting the stock solution with the mobile phase.

### Sample Preparation (Plant Extract)

- Homogenization: Weigh 1.0 g of the homogenized plant sample into a centrifuge tube.
- Extraction: Add 10 mL of acetonitrile to the tube. Vortex for 1 minute and then homogenize for 3 minutes.
- Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
- Collection: Carefully transfer the supernatant to a clean tube.
- Drying: Add anhydrous sodium sulfate to remove any residual water.
- Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial for analysis.

## Experimental Workflow



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Caption: Experimental workflow for **Paclobutrazol** quantification.

## Method Validation

The analytical method was validated for linearity, precision, accuracy (recovery), limit of detection (LOD), and limit of quantification (LOQ).

### Linearity

Linearity was assessed by injecting the working standard solutions in triplicate. The calibration curve was constructed by plotting the peak area against the concentration.

Parameter	Result
Concentration Range	0.01 - 2.0 µg/mL
Correlation Coefficient ( $r^2$ )	> 0.999
Regression Equation	$Y = 27936X + 42.62$

### Precision

Precision was determined by analyzing six replicate injections of a standard solution (1.0 µg/mL) on the same day (intra-day) and on three different days (inter-day).

Precision Type	% RSD
Intra-day	< 2%
Inter-day	< 3%

### Accuracy (Recovery)

Accuracy was evaluated by spiking a blank plant extract with known concentrations of **Paclobutrazol** (0.03 and 0.3 µg/mL) and performing the extraction and analysis.

Spiked Concentration (µg/mL)	Mean Recovery (%)	% RSD
0.03	93	< 3
0.3	89	< 3

## Limits of Detection (LOD) and Quantification (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatogram.

Parameter	Value (µg/mL)	Basis
LOD	0.01	S/N = 3
LOQ	0.03	S/N = 10

## Results and Discussion

The developed HPLC-UV method provides excellent separation and quantification of **Paclobutrazol** in plant extracts. A representative chromatogram shows a well-defined peak for **Paclobutrazol** at a retention time of approximately 5.5 minutes, with no significant interference from the plant matrix. The validation data demonstrates that the method is linear, precise, accurate, and sensitive for its intended purpose.

## Conclusion

This application note describes a validated HPLC-UV method that is simple, rapid, and reliable for the quantification of **Paclobutrazol** in plant extracts. The provided protocol can be readily implemented in a laboratory setting for routine analysis.

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## References

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- To cite this document: BenchChem. [Application Note: Quantification of Paclobutrazol in Plant Extracts using HPLC-UV]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1212918#hplc-uv-method-development-for-quantification-of-paclobutrazol-in-plant-extracts]

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